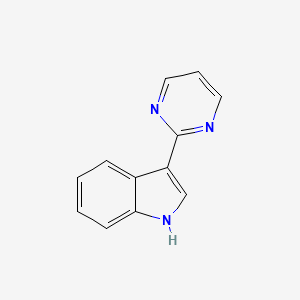

3-Pyrimidin-2-yl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-11-9(4-1)10(8-15-11)12-13-6-3-7-14-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPVNQOSPUACOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671830 | |

| Record name | 3-(Pyrimidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-39-8 | |

| Record name | 3-(Pyrimidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyrimidin 2 Yl 1h Indole and Its Derivatives

Established Synthetic Pathways for Indole-Pyrimidine Linkages

The construction of the indole-pyrimidine framework is achieved through several key synthetic strategies. These methods focus on efficiently forming the crucial carbon-carbon bond between the two heterocyclic systems.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems, including the pyrimidine (B1678525) ring linked to an indole (B1671886) moiety. nih.gov These reactions typically involve the formation of the pyrimidine ring from acyclic precursors, where one of the components already contains the indole structure. A common approach involves the reaction of a 1,3-dielectrophilic species with a 1,3-dinucleophile. nih.gov

For instance, β-keto esters can react with amidines in cyclocondensation reactions, often promoted by ultrasound irradiation, to yield highly substituted 4-pyrimidinols. organic-chemistry.org In the context of the 3-pyrimidin-2-yl-1H-indole scaffold, this could involve a precursor such as an indole-substituted 1,3-dicarbonyl compound reacting with an appropriate amidine. The regiochemistry of these reactions is a critical aspect, and computational studies, such as those using DFT-B3LYP calculations, can help explain the observed outcomes by analyzing the stability of intermediates and charge densities. nih.gov

Another strategy involves the Brønsted acid-catalyzed (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes. nih.govacs.org This reaction leads to the formation of a dihydropyrido[1,2-a]indole scaffold through simultaneous alkylation at the N1 and C2 positions of the indole, followed by an intramolecular condensation. While not directly forming a pyrimidine, this demonstrates the utility of cyclocondensation in building complex fused systems originating from an indole core.

Multi-Component Reactions in Indole-Pyrimidine Synthesis

Multi-component reactions (MCRs) offer a highly efficient pathway for synthesizing complex molecules like indole-substituted pyrimidines in a single step, which is advantageous for creating libraries of compounds for drug discovery. nih.gov These reactions combine three or more starting materials to form a product that incorporates substantial portions of each reactant. nih.gov

One notable MCR for creating indole-pyrimidine linkages is a variation of the Biginelli reaction. For example, the synthesis of 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles can be achieved through a one-pot reaction of an aryl aldehyde, 3-(cyanoacetyl)-indole, and urea (B33335). researchgate.net This reaction can be catalyzed by a thiazolium anion in a biodegradable medium like polyethylene (B3416737) glycol (PEG-400), highlighting a green chemistry approach. researchgate.net

Another example is the one-pot, four-component coupling of aromatic aldehydes, 1-(9-butylcarbazol-3-yl)ethanone, 3-(cyanoacetyl)indole, and ammonium (B1175870) acetate (B1210297) under microwave irradiation to produce 3-cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine derivatives. researchgate.net While this yields a pyridine, the principle is readily adaptable to pyrimidine synthesis by using appropriate precursors. MCRs have also been employed to synthesize 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives from arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, demonstrating the versatility of this approach in creating complex, fused indole systems. nih.gov

Table 1: Examples of Multi-Component Reactions for Indole-Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aryl aldehyde | 3-(Cyanoacetyl)-indole | Urea | Thiazolium anion / PEG-400 | Indolyl-tetrahydropyrimidine | researchgate.net |

| Arylglyoxal | 2-Amino-1,4-naphthoquinone | Indole | Sulfamic acid / Reflux | Indolyl-benzo[f]indole-dione | nih.gov |

| Indole | Formaldehyde (B43269) | Amino hydrochloride | N/A | Indole-fused oxadiazepines | rsc.org |

Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.com In the context of indole chemistry, the indole ring often serves as the nucleophilic partner in CDC reactions due to its electron-rich nature. nih.gov

The oxidative, dearomative CDC of indoles with various C-H nucleophiles has been developed to afford 2,2-disubstituted indolin-3-ones. mdpi.comnih.gov While direct CDC between the C3 position of indole and the C2 position of an unsubstituted pyrimidine is less commonly reported, the principles of CDC can be applied to link these heterocycles. This typically requires an oxidant to facilitate the C-H activation. Hypervalent iodine species are often used as terminal oxidants in such transformations. acs.org The development of CDC reactions involving indoles and other nucleophiles like pyrroles, thiophenes, and dicarbonyl compounds provides a foundation for exploring similar couplings with pyrimidine systems. nih.gov

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core this compound scaffold is synthesized, its properties can be fine-tuned through functionalization of either the indole moiety or the pyrimidine ring. These modifications are crucial for optimizing the biological activity of the resulting molecules. researchgate.net

Substitution Patterns on the Indole Moiety

The indole ring of the scaffold is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups. nih.gov Electrophilic substitution reactions preferentially occur at the C5 position, followed by other positions on the benzene (B151609) portion of the indole ring, as the C3 position is already substituted.

Common derivatization strategies include:

N-Alkylation: The nitrogen of the indole ring can be alkylated under basic conditions. A patented method describes the methylation of 3-(2-chloro-pyrimidin-4-yl)-1H-indole using formaldehyde and a palladium on carbon catalyst in a hydrogen atmosphere to produce 3-(2-chloro-pyrimidin-4-yl)-1-methyl-indole. google.com

Halogenation: Introducing halogen atoms (e.g., Cl, F) onto the indole ring can significantly modulate electronic properties and metabolic stability. Structure-activity relationship studies have shown that fluorine-substituted derivatives can be more potent than their chlorine-substituted counterparts in certain biological contexts. nih.gov The position of substitution is also critical; for instance, substitution at the C7 position of the indole ring was found to be more favorable for activity in a series of CysLT1 antagonists than substitution at the C4 position. nih.gov

Carboxamide Formation: Derivatives such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been synthesized and evaluated as anticancer agents, demonstrating that modifications at the C2 and C5 positions of the indole are well-tolerated and can lead to potent compounds. tandfonline.com

Table 2: Functionalization of the Indole Moiety

| Position | Reaction Type | Reagents | Resulting Group | Reference |

| N1 | Reductive Amination | Formaldehyde, H₂, Pd/C | -CH₃ | google.com |

| C2 | Amidation | Hydrazine Hydrate | -C(O)NHNH₂ | tandfonline.com |

| C5 | Amination | (from nitro precursor) | -NH₂ | tandfonline.com |

| C4, C5, C6, C7 | Halogenation/Various | Various | -F, -Cl, -OCH₃ | nih.gov |

Modifications of the Pyrimidine Ring

The pyrimidine ring offers several sites for modification, which can influence the molecule's interaction with biological targets. Key strategies often involve nucleophilic aromatic substitution or cross-coupling reactions, particularly if the pyrimidine ring is pre-functionalized with a good leaving group like a halogen. nih.gov

Nucleophilic Aromatic Substitution: A common precursor, 3-(2-chloro-pyrimidin-4-yl)-1H-indole, contains a reactive chlorine atom. google.com This chloro group can be displaced by various nucleophiles, such as amines, to introduce diverse side chains. This is a primary method for elaborating the pyrimidine portion of the scaffold. For example, the amino group in 2,4-diaminopyrimidine (B92962) derivatives can be modified by introducing ω-hydroxyalkylamino groups. nih.gov

Cross-Coupling Reactions: If the pyrimidine ring is substituted with a halogen (e.g., iodine), it can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This allows for the formation of C-C bonds, attaching aryl or other groups to the pyrimidine ring. For instance, 5-iodopyrimidines have been shown to be more reactive in Suzuki-Miyaura couplings than 7-iodo-7-deazapurines, enabling the introduction of bulky aryl groups. nih.gov

Introduction of Other Groups: Modifications can also include introducing a thiomethyl group at the C2 position of the pyrimidine ring, which has been shown to impact protein kinase inhibitory activity. nih.gov

These derivatization strategies are essential for exploring the structure-activity relationships of this compound derivatives, ultimately leading to the discovery of compounds with enhanced potency and selectivity for various therapeutic targets. researchgate.netnih.gov

Formation of Complex Hybrid Structures Incorporating this compound

The this compound scaffold serves as a valuable building block for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science. These hybrid structures often combine the indole-pyrimidine core with other heterocyclic systems to create molecules with unique three-dimensional shapes and electronic properties.

One notable approach to complex hybrid structures is through one-pot, multi-component reactions. For instance, a series of novel triazolopyrimidine derivatives bearing an indole moiety have been synthesized through a three-component reaction of an appropriate aromatic or heteroaromatic carboxaldehyde, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile. japsonline.com This method allows for the efficient assembly of complex molecules in a single synthetic operation. The reaction is typically catalyzed by a base, such as triethylamine, and proceeds in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures. japsonline.com

The resulting hybrid molecules, such as 5-(1H-indol-3-yl)-7-(aryl)- nih.govgoogle.comnih.govtriazolo[1,5-a]pyrimidine-6-carbonitriles, exhibit significant biological activity. japsonline.com The specific nature of the aryl group at the 7-position of the triazolopyrimidine ring, as well as substituents on the indole ring, can be varied to modulate the properties of the final compound.

| Compound ID | Aryl/Heteroaryl Group at Position 7 | Yield (%) | Melting Point (°C) |

| 4e | 2-Nitrophenyl | 70 | 291-293 |

| 4f | Thiophen-2-yl | 64 | 266-268 |

| 4h | 1H-Pyrrol-2-yl | 67 | 258-261 |

| 4i | 1H-Indol-3-yl | 61 | 296-298 |

| Data sourced from a study on the synthesis of triazolopyrimidine derivatives bearing an indole moiety. japsonline.com |

Another strategy for creating complex hybrids involves the palladium-catalyzed cross-coupling of a pre-functionalized 3-pyrimidinyl-1H-indole with other heterocyclic fragments. For example, a 3-(halo-pyrimidin-2-yl)-1H-indole could be coupled with a boronic acid or stannane (B1208499) derivative of another heterocycle, such as a pyridine, quinoline, or carbazole, using Suzuki or Stille coupling conditions, respectively. This modular approach allows for the systematic exploration of a wide range of hybrid structures.

Green Chemistry Principles in the Synthesis of Indole-Pyrimidine Compounds

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. Key green chemistry strategies include the use of alternative energy sources, such as microwave irradiation, the development of metal-free catalytic systems, and the use of environmentally benign solvents and reusable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov In the context of indole-pyrimidine synthesis, microwave irradiation can be effectively employed in palladium-catalyzed cross-coupling reactions or in the formation of the indole ring itself, such as in the Fischer indole synthesis. researchgate.net The use of microwave heating can also facilitate solvent-free reactions, further enhancing the green credentials of the synthetic process.

A significant goal in green synthesis is the replacement of heavy metal catalysts, such as palladium, with more sustainable alternatives. Metal-free synthetic methods for the formation of 3-arylindoles have been developed, which can be adapted for the synthesis of this compound. One such method involves the reaction of 3-aryloxirane-2-carbonitriles with arylhydrazine hydrochlorides, promoted by an organic acid-base system. rsc.org This reaction proceeds via a tandem nucleophilic ring-opening and Fischer indolization, with the final elimination step being facilitated by an organic base like triethylamine. rsc.org This approach avoids the use of metal catalysts and can be accelerated by microwave irradiation. rsc.org

The use of ionic liquids as recyclable reaction media and catalysts represents another important green chemistry approach. For the synthesis of indole derivatives, yttrium(III) triflate in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF4) has been shown to be an effective and reusable catalytic system for the Friedel-Crafts acylation of indoles, a key step in the synthesis of some indole derivatives. nih.govnih.gov This system can be used in conjunction with microwave irradiation to achieve rapid and efficient reactions. nih.govnih.gov The catalyst can be recovered and reused multiple times without a significant loss of activity, which is a key principle of green chemistry. nih.gov

| Green Chemistry Approach | Key Features | Application in Indole-Pyrimidine Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. | Fischer indole synthesis, cross-coupling reactions. |

| Metal-Free Catalysis | Avoids the use of toxic and expensive heavy metals. | Tandem nucleophilic ring-opening/Fischer indolization. |

| Ionic Liquids | Recyclable solvents and catalysts, low volatility. | Friedel-Crafts acylation and other acid-catalyzed reactions. |

By integrating these green chemistry principles into the synthetic design, the environmental footprint associated with the production of this compound and its complex derivatives can be significantly reduced.

Biological Activities and Pharmacological Profile of 3 Pyrimidin 2 Yl 1h Indole Derivatives

Anticancer Potential and Mechanisms of Action

Derivatives of 3-pyrimidin-2-yl-1H-indole have emerged as a promising class of anticancer agents. Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis. The mechanisms underpinning their antineoplastic effects are multifaceted and include the inhibition of key enzymes, disruption of cellular division machinery, and the activation of programmed cell death.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indole-pyrimidine scaffold has proven to be an effective template for designing potent kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives the growth of numerous solid tumors. The hybridization of indole (B1671886) and pyrimidine (B1678525) pharmacophores has led to the development of novel EGFR inhibitors. nih.gov These compounds are designed to compete with ATP at the kinase's binding site, thereby blocking downstream signaling pathways essential for cell proliferation. nih.govnih.gov Molecular docking studies have shown that indolyl-pyrimidine hybrids can effectively fit into the EGFR binding site, establishing key interactions that contribute to their inhibitory activity. nih.gov Nazartinib, an indole-containing compound, is a selective EGFR inhibitor that targets specific mutations like T790M and L858R. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its inhibition is a key strategy for targeting cancer metastasis. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent FAK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov The pyrimidine core is a common feature among many FAK inhibitors currently in clinical development. nih.gov

Aurora Kinases: Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets. Pyrimidine-based scaffolds are central to many Aurora kinase inhibitors, including clinically evaluated compounds like Alisertib (MLN8237) and Barasertib (AZD1152). mdpi.comnih.gov The design of pyrimidine-based derivatives has led to potent inhibitors of Aurora A, which can induce the degradation of oncoproteins like MYC. nih.gov

c-Kit: The c-Kit receptor tyrosine kinase is a key driver in gastrointestinal stromal tumors (GISTs). Pyrimidine-based templates have been utilized to design potent c-Kit inhibitors. mdpi.com Sunitinib (B231), an indole-based multi-kinase inhibitor, is known to target c-Kit, among other kinases, and is used in the treatment of acute myeloid leukemia (AML). nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for regulating the cell cycle, and their inhibition can halt the proliferation of cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine, has shown significant potential for CDK inhibition, particularly CDK2. nih.gov Novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have also been developed as potent CDK9 inhibitors, which have shown efficacy in pancreatic cancer models by inducing apoptosis. nih.gov

| Compound Class | Target Kinase(s) | Key Findings |

| Indolyl-pyrimidine hybrids | EGFR | Exhibit broad-spectrum cytotoxic activity against various cancer cell lines. nih.gov |

| Pyrrolo[2,3-d]pyrimidines | FAK | Potent inhibition with IC50 values as low as 4 nM reported for some derivatives. researchgate.net |

| Pyrimidine derivatives | Aurora A, Aurora B | Includes clinical candidates like Alisertib (IC50 = 1.2 nM for Aurora A) and Barasertib (IC50 = 0.37 nM for Aurora B). mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin A2 | Compound 15 showed significant inhibitory activity with an IC50 of 0.061 µM. nih.gov |

| Indole-based derivatives | c-Kit, FLT3 | Sunitinib and Midostaurin are FDA-approved multi-kinase inhibitors targeting these receptors. nih.gov |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, making them a prime target for anticancer drugs. Indole-based compounds have been extensively investigated as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. These agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. For instance, certain fused indole derivatives show potent antiproliferative activity with IC50 values in the nanomolar range and inhibit tubulin polymerization at sub-micromolar concentrations. nih.gov A series of indole/1,2,4-triazole hybrids also demonstrated significant tubulin polymerization inhibition, with one oxime-based derivative being more effective than the reference compound Combretastatin A-4 (CA-4). mdpi.com

| Compound Series | Activity | IC50 (Tubulin Polymerization) |

| Fused Indole Derivatives | Potent antiproliferative and tubulin polymerization inhibition. nih.gov | 0.15 ± 0.07 µM for compound 21. nih.gov |

| Indole/1,2,4-Triazole Hybrids | Effective tubulin polymerization inhibition. mdpi.com | 3.03 ± 0.11 µM for compound 7i. mdpi.com |

| Sulfur atom-spaced TMP derivatives | Potent inhibition of tubulin polymerization and cancer cell growth. nih.gov | 0.58 ± 0.06 µM for compound 1k. nih.gov |

DNA Topoisomerase Inhibition

DNA topoisomerases are vital enzymes that resolve topological DNA problems during replication, transcription, and chromosome segregation. Inhibitors of these enzymes can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which prevent the enzyme from functioning. Several indole derivatives have been identified as potent inhibitors of human DNA topoisomerase II (Topo II). A series of 3-methyl-2-phenyl-1H-indoles demonstrated a strong correlation between their antiproliferative effect and Topo II inhibition. mdpi.comacs.org Furthermore, synthetic pyrazolo[1,5-a]indole derivatives have been identified as strong catalytic inhibitors of Topo II, with some also acting as dual inhibitors of both Topo I and Topo II. nih.gov

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an important target in cancer therapy. Structural modifications of indole-3-butyric acid have led to the discovery of potent HDAC inhibitors. researchgate.netfrontiersin.org One such derivative, molecule I13, exhibited high potency against HDAC1, HDAC3, and HDAC6 with IC50 values in the low nanomolar range and showed greater antiproliferative activity than the approved drug SAHA in several cancer cell lines. researchgate.netfrontiersin.org

| Compound | Target HDACs | IC50 Values |

| Molecule I13 (Indole-3-butyric acid derivative) | HDAC1, HDAC3, HDAC6 | 13.9 nM (HDAC1), 12.1 nM (HDAC3), 7.71 nM (HDAC6). researchgate.netfrontiersin.org |

Apoptosis Induction Pathways

A fundamental goal of cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Many this compound derivatives exert their anticancer effects by activating apoptotic pathways.

One key pathway involves the orphan nuclear receptor Nur77. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were developed as potent Nur77 modulators. nih.gov The lead compound, 8b, was found to bind to Nur77, promoting its translocation to the mitochondria where it interacts with the anti-apoptotic protein Bcl-2. This interaction converts Bcl-2 into a pro-apoptotic protein, thereby triggering cell death. nih.govnih.gov

Other indole derivatives have been shown to induce apoptosis through different mechanisms. The potent Topo II inhibitor, derivative 32 from the 3-methyl-2-phenyl-1H-indole series, was also shown to activate the apoptosis pathway. nih.govmdpi.com Additionally, certain indole-2-carboxamides act as caspase-3 activators, a key executioner enzyme in the apoptotic cascade, leading to apoptosis in human epithelial cancer cells. acs.org Piperine, a natural compound, has been shown to induce apoptosis in oral cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. mdpi.com

Anti-inflammatory Activity and Related Biological Targets

Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer. Indole-pyrimidine derivatives have demonstrated significant anti-inflammatory properties. A series of 4-indolyl-2-arylaminopyrimidine derivatives were designed and synthesized, showing the ability to inhibit the expression of inflammatory factors, which is beneficial in treating conditions like acute lung injury. nih.gov The structure-activity relationship studies of these compounds highlighted that an amino group on the phenyl ring is a crucial pharmacophore for maintaining anti-inflammatory activity. nih.gov

In other studies, novel indolyl-pyrimidine compounds, synthesized from indole-3-aldehyde and substituted acetophenones, exhibited remarkable anti-inflammatory activity in carrageenan-induced rat paw edema models. mdpi.com This activity underscores the potential of the indole-pyrimidine scaffold in developing new anti-inflammatory agents.

α-Glucosidase and α-Amylase Inhibition

Derivatives of indole and pyrimidine have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes.

In a study on 3,3-di(indolyl)indolin-2-ones, several compounds demonstrated significant inhibitory activity against α-glucosidase and α-amylase. Notably, some of these derivatives showed a desirable profile of higher α-glucosidase inhibition and lower α-amylase inhibition compared to the standard drug acarbose, which could translate to fewer gastrointestinal side effects nih.gov. For instance, one derivative exhibited 67% inhibition of α-glucosidase and 51% inhibition of α-amylase, whereas acarbose showed 19% and 90% inhibition, respectively, under the same conditions nih.gov.

Similarly, a series of indole-pyrimidine based hybrid heterocycles were synthesized and evaluated for their inhibitory effects on these enzymes. The results indicated that all tested compounds exhibited potent activity against both α-glucosidase and α-amylase when compared to acarbose researchgate.net.

| Compound | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |

|---|---|---|

| 3,3-di(indolyl)indolin-2-one derivative 1 | 67 ± 13 | 51 ± 4 |

| Acarbose (Standard) | 19 ± 5 | 90 ± 2 |

Lipoxygenase (LOX) Inhibition and Anti-Lipid Peroxidation

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of LOX is a therapeutic strategy for inflammatory conditions. Indole derivatives have been identified as potential LOX inhibitors. For example, a series of (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives were synthesized, with one compound showing potent activity against LOX with an IC50 value of 53.61 μM nih.gov. Another study on 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives identified a compound with balanced inhibitory activity against both COX and LOX, with an IC50 of 0.56 μM for LOX nih.gov.

Research on pyrimidine acrylamides has also demonstrated their potential as LOX inhibitors, with some derivatives showing significant activity nih.gov. The anti-lipid peroxidation activity of certain indole derivatives has been noted, with one study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives showing a significant reduction in lipid peroxidation mdpi.com.

| Compound | LOX Inhibition (IC50) |

|---|---|

| (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivative | 53.61 μM |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | 0.56 μM |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Both indole and pyrimidine scaffolds are found in known COX inhibitors. A study of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives found that several compounds exhibited significant anti-inflammatory activity, with one selectively inhibiting COX-2 expression nih.gov.

Furthermore, certain pyrimidine derivatives have been shown to be highly selective COX-2 inhibitors, outperforming some established drugs like piroxicam and showing comparable results to meloxicam nih.gov.

| Compound | Inhibition after 2h (%) | Inhibition after 3h (%) |

|---|---|---|

| Indole derivative S3 | 61.99 | 61.20 |

| Indole derivative S7 | 59.81 | 60.10 |

| Indole derivative S14 | 62.69 | 63.69 |

| Indomethacin (Standard) | 77.23 | 76.89 |

Antimicrobial and Anti-Infective Properties

The amalgamation of indole and pyrimidine rings is a recognized strategy in the development of novel antimicrobial agents, leveraging the known activities of each heterocycle.

Antibacterial Activity (e.g., against MRSA, Gram-positive, Gram-negative bacteria)

Indole-based compounds have demonstrated potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. A review of indole derivatives highlights their potency against various bacterial strains, suggesting that the indole nucleus is a promising scaffold for the development of new antibacterial drugs nih.gov. In one study, new indole derivatives containing a 1,2,4-triazole moiety were tested against several bacterial strains, with some compounds showing excellent activity against MRSA, even more effective than the standard drug ciprofloxacin nih.gov.

Antifungal Activity

Both indole and pyrimidine derivatives have been independently explored for their antifungal properties. Several indole derivatives have been shown to possess broad-spectrum antifungal activities against various phytopathogenic fungi nih.gov. Similarly, novel pyrimidine derivatives have been synthesized and shown to have potent fungicidal activities against several plant pathogenic fungi, with some compounds exhibiting better efficacy than commercial fungicides nih.gov. The combination of these two scaffolds in a single molecule is a promising approach for the development of new antifungal agents.

| Fungus | Compound 5o Inhibition (%) | Pyrimethanil Inhibition (%) |

|---|---|---|

| Phomopsis sp. | 100.0 | 85.1 |

Antitubercular Activity (e.g., DprE1 inhibition, mycobacterial membrane disruption)

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a key target for the development of new antitubercular drugs. Pyrimidinetrione derivatives have been identified as potent DprE1 inhibitors with significant antimycobacterial activities nih.gov. One such derivative demonstrated a 5-fold increase in DprE1 enzyme inhibitory activity compared to the initial lead compound nih.gov.

Furthermore, pyrazolo[3,4-b]pyridine-pyrimidone hybrids have been designed as potential DprE1 inhibitors, with some derivatives showing significant antitubercular activity against the H37Rv strain of M. tuberculosis nih.govresearchgate.net. These findings underscore the potential of pyrimidine-containing scaffolds in the development of novel treatments for tuberculosis.

| Compound | Target | Activity (MIC50 against M. tb H37Ra) |

|---|---|---|

| Pyrimidinetrione derivative 42 | DprE1 | 1.071 ± 0.041 μM |

Antiviral Activity (e.g., SARS-CoV-2 Main Protease Inhibition)

A comprehensive review of scientific literature did not yield specific studies focusing on the antiviral activity of this compound derivatives, including their potential inhibitory effects on the SARS-CoV-2 main protease. While research exists on the broader classes of indole and pyrimidine derivatives as antiviral agents, data specifically pertaining to the this compound scaffold remains to be published.

Antidiabetic and Hypoglycemic Efficacy

There is currently a lack of specific published research investigating the antidiabetic and hypoglycemic efficacy of this compound derivatives. Although indole-based compounds have been explored for their potential in managing diabetes, studies focusing on this particular structural arrangement are not available in the current body of scientific literature.

Activity in Neurodegenerative and Neurological Disorders

An extensive search of medicinal chemistry and pharmacology literature did not reveal specific studies on the activity of this compound derivatives as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). While various heterocyclic scaffolds are known to inhibit GSK-3, research has not yet been specifically directed towards this indole-pyrimidine conjugate.

Specific data on the inhibition of Cyclin-Dependent Kinase 5 (CDK5) by this compound derivatives are not present in the available scientific literature. The potential of this specific chemical scaffold in the context of CDK5-related neurological disorders has not yet been reported.

A review of current scientific research indicates that there are no specific studies published on the inhibitory activity of this compound derivatives against Casein Kinase 1 epsilon (CK1ε).

Antioxidant Activity and Free Radical Scavenging

Research has been conducted on novel 3-(pyrimidin-2-yl)-1H-indole derivatives to investigate their potential as antioxidants. A study involving the design and synthesis of 3-(4-(thiophen-2-yl)-pyrimidin-2-yl)-1H-indole derivatives evaluated their ability to inhibit the 2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gov

The antioxidant potential of these compounds was assessed by their ability to scavenge ABTS radicals, with ascorbic acid used as a standard reference. The findings indicated that several of the synthesized indole-based heterocycles demonstrated notable antioxidant properties. nih.gov For instance, one derivative, ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate, exhibited higher antioxidant activity than the ascorbic acid standard in the ABTS assay. nih.gov The structure-activity relationship (SAR) study suggested that the presence of specific functional groups, such as an ethoxy group, contributed to the enhanced antioxidant activity. nih.gov

The results from this research highlight the potential of the this compound scaffold as a basis for developing effective antioxidant agents.

Table 1: Antioxidant Activity of Selected 3-(Pyrimidin-2-yl)-1H-indole Derivatives Against ABTS Radical

| Compound ID | Chemical Name | IC50 (μg/mL) |

| 2 | 3-(6-(Thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)-1H-indole | 45.26 |

| 3 | 3-(2-Amino-6-(thiophen-2-yl)pyrimidine-4-carbonitrile)-1H-indole | 34.87 |

| 7 | 3-(4-Oxo-6-(thiophen-2-yl)-4,5-dihydropyridazin-3-yl)-1H-indole | 48.88 |

| 8 | 3-(3-Methyl-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-1H-indole | 31.71 |

| 10 | Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate | 28.23 |

| Ascorbic Acid | (Standard) | 30.03 |

IC50: The concentration of the compound required to scavenge 50% of the ABTS radicals. Data sourced from a study on novel 1H-3-indolyl derivatives. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data or detailed findings on the anti-fibrosis activity of the chemical compound "this compound" or its derivatives.

Therefore, it is not possible to generate an article on the biological activities and pharmacological profile of this compound derivatives specifically related to anti-fibrosis activity as requested. The search for relevant studies did not yield any information on this particular compound, and consequently, no data tables or detailed research findings can be provided.

General research exists on the broader classes of indole and pyrimidine derivatives, some of which have been investigated for their potential anti-fibrotic effects. However, this information does not directly pertain to the specific chemical structure of this compound.

Structure Activity Relationship Sar Studies of 3 Pyrimidin 2 Yl 1h Indole Analogues

Elucidation of Key Pharmacophoric Features

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For 3-pyrimidin-2-yl-1H-indole analogues, particularly as kinase inhibitors, the pharmacophore is generally understood to mimic the binding of ATP in the kinase hinge region.

Key pharmacophoric features often include:

Hydrogen Bond Donors: The indole (B1671886) N-H group is a critical hydrogen bond donor, often interacting with the backbone carbonyls of the kinase hinge region. Maintaining this feature is typically essential for activity.

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine (B1678525) ring serve as key hydrogen bond acceptors, forming interactions with backbone N-H groups in the hinge region. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine (B94841) in ATP, is a well-known example that utilizes these interactions effectively in numerous kinase inhibitors. nih.govrsc.org

Aromatic/Hydrophobic Regions: The fused bicyclic indole ring and the pyrimidine ring provide a rigid, planar structure that engages in hydrophobic and π-stacking interactions within the ATP binding pocket.

Pharmacophore models for related kinase inhibitors, such as pyrido-indole derivatives, have identified a combination of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings as an effective hypothesis (ADDRRR) for potent inhibition. nih.gov Similarly, models for EGF-R tyrosine kinase inhibitors based on a pyrazolo[3,4-d]pyrimidine core were successfully used to optimize leads into highly potent compounds. nih.gov These models underscore the importance of strategically placed hydrogen bonding groups and hydrophobic surfaces, which are inherent to the this compound scaffold.

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of this compound analogues can be finely tuned by introducing various substituents on both the indole and pyrimidine rings. The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents play a pivotal role in modulating potency and selectivity.

Substitutions on the Indole Ring:

N1-Position: Alkylation or arylation at the N1 position of the indole ring can influence solubility and cell permeability. While the N-H is often a key hydrogen bond donor, its substitution can be tolerated or even beneficial if the substituent can access other pockets or improve pharmacokinetic properties. In studies of related indole-based ROCK inhibitors, substitutions on the indole NH yielded potent compounds with improved aqueous solubility and DMPK properties. researchgate.net

C5-Position: The C5 position is a common site for modification. Introducing electron-withdrawing groups like nitro (NO2) or cyano (CN) on the indole moiety of related bisindole sulfonamides has been shown to enhance cytotoxic effects against certain cancer cell lines. nih.gov Conversely, in some 3-phenyl-1H-indoles, a methoxy (B1213986) group (electron-donating) at this position was favorable for antimycobacterial activity. nih.gov

Substitutions on the Pyrimidine Ring:

C4/C6-Positions: These positions are often solvent-exposed in kinase binding pockets, making them ideal for introducing substituents that can improve solubility and selectivity without disrupting core binding interactions. In a series of pyrimidine-based inhibitors, modifications at the C5-position (adjacent to the primary linkage) were used to modulate kinome-wide selectivity by interacting with the gatekeeper residue. nih.gov

Linker Modifications: The nature of the link between the indole and pyrimidine rings can affect selectivity. Studies on indole-tethered pyrimidine derivatives showed that selectivity for EGFR versus other angiokinases like VEGFR2 depends on the type of linker (e.g., indolylamino vs. indolyloxy) and the position of other substituents. semanticscholar.org

The following table summarizes SAR findings from a study on 3-phenyl-1H-indole analogues, illustrating the impact of substituents on antimycobacterial activity.

| Compound ID | Indole Ring Substituent (Position) | Phenyl Ring Substituent (Position) | Biological Activity (MIC, µM) |

| 3d | H | 4-F | 94.7 |

| 3e | H | 4-CF3 | 47.8 |

| 3h | 2-CH3 | 4-CF3 | 18.2 |

| 3l | 5-OCH3 | 3,4-di-OCH3 | 24.7 |

| 3n | 5-OCH3 | 4-CF3 | 17.2 |

| 3q | 5-Cl | H | >109.8 |

| (Data sourced from a study on 3-phenyl-1H-indoles as antimycobacterial agents) nih.gov |

This data demonstrates that electron-withdrawing groups like trifluoromethyl (CF3) on the phenyl ring can significantly enhance potency compared to less electron-withdrawing groups like fluorine (F). nih.gov Furthermore, substitutions on the indole ring itself, such as at the 2- or 5-position, can further modulate this activity. nih.gov

Regioselectivity and Conformational Influences on Target Binding

The precise arrangement of the pyrimidine ring relative to the indole core (regioselectivity) and the rotational freedom between these two rings (conformation) are critical determinants of binding affinity and selectivity.

The attachment of the pyrimidine at the C3-position of the indole is a common feature in many biologically active molecules. This specific linkage orients the pyrimidine's hydrogen-bonding nitrogens in a vectorially appropriate manner to engage the kinase hinge region, while the indole occupies a neighboring hydrophobic pocket. Studies on HIV-1 fusion inhibitors based on a bis-indole scaffold highlighted the importance of isomeric forms; changing the linkage from a 1,1'- to a 1,3'- or 3,3'-substitution pattern allowed for the exploration of different shapes and interactions within the target's hydrophobic pocket. acs.org

The rotational barrier between the indole and pyrimidine rings dictates the accessible conformations. A relatively planar conformation is often required for effective π-stacking and fitting into the flat, hydrophobic ATP-binding site. However, some degree of torsional flexibility can allow the molecule to adapt to the specific topology of the target kinase. Bulky substituents placed near the linkage point can restrict rotation, locking the molecule into a more favorable (or unfavorable) bioactive conformation, which can enhance potency and selectivity. This principle has been observed in various kinase inhibitor classes where steric hindrance is used to control the molecule's shape. nih.gov

Optimization Strategies Based on SAR Analysis

Potency Enhancement: This is typically achieved by reinforcing key interactions identified in the pharmacophore model. For instance, replacing a phenyl group with a naphthyl group to increase hydrophobic surface area or introducing substituents that can form additional hydrogen bonds. In a series of pyrazolo[3,4-d]pyrimidine inhibitors, replacing a pyrimidine-amino linkage with a pyrimidine-oxy linkage and adding a trifluoromethylphenyl urea (B33335) moiety dramatically increased potency against FLT3 and VEGFR2 kinases. acs.orgresearchgate.net

Selectivity Improvement: Kinase inhibitors often suffer from off-target effects due to the high conservation of the ATP binding site. Selectivity can be engineered by introducing substituents that exploit unique features of the target kinase, such as a nearby sub-pocket or a specific gatekeeper residue. For example, modifying substituents on the pyrimidine ring can be tailored to avoid clashes with residues in off-target kinases or to form specific interactions with the intended target. nih.gov

Improving Pharmacokinetic Properties: SAR is not limited to target binding. It also extends to optimizing absorption, distribution, metabolism, and excretion (ADME) properties. This can involve:

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve metabolic stability or solubility. For example, replacing a metabolically labile indole ring with a 7-azaindole (B17877) or other heterocyclic core can block oxidation while preserving key binding interactions. researchgate.netresearchgate.netnih.gov The pyrazolo[3,4-d]pyrimidine core itself is a successful bioisostere of a purine. nih.govrsc.org

Modulating Lipophilicity: Adding polar groups (e.g., amides, small alcohols) to solvent-exposed regions of the molecule can improve aqueous solubility and reduce excessive lipophilicity, which often leads to poor pharmacokinetics and off-target toxicity. researchgate.net

The table below shows an example of optimization on a related pyrazolo[3,4-d]pyrimidine scaffold, where modifications led to a significant increase in potency.

| Compound | R Group | Linker | Target Cell Line | Potency (IC50, nM) |

| 1 | 3-methoxyphenyl urea | -NH- | MV4-11 (FLT3) | 1300 |

| 33 | 4-chloro-3-(trifluoromethyl)phenyl urea | -O- | MV4-11 (FLT3) | 39 |

| (Data adapted from a study on pyrazolo[3,4-d]pyrimidine derivatives) researchgate.net |

This example illustrates a successful optimization strategy where changing the linker from an amine to an ether and modifying the terminal phenylurea substituent resulted in a more than 30-fold increase in potency. researchgate.net

Computational Chemistry and in Silico Investigations

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Affinities and Modes

In silico molecular docking studies are crucial for predicting how 3-Pyrimidin-2-yl-1H-indole would bind to a specific biological target, such as a protein kinase or receptor. The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction. A lower, more negative binding energy typically suggests a more stable and potent interaction.

For instance, studies on similar indole-pyrimidine scaffolds have demonstrated a wide range of binding affinities depending on the target protein and the specific substitutions on the core structure. These studies often compare the binding energy of the compound of interest to that of a known inhibitor or the natural substrate of the target protein. The binding mode refers to the specific orientation and conformation of the ligand within the active site of the protein, highlighting key interactions that stabilize the complex.

Identification of Amino Acid Residues Involved in Interactions

Molecular docking simulations also provide valuable insights into the specific amino acid residues of the target protein that interact with the ligand. These interactions are fundamental for the stability of the ligand-protein complex and can include:

Hydrogen Bonds: These are crucial for molecular recognition and are formed between hydrogen bond donors and acceptors on both the ligand and the protein. The nitrogen atoms in the pyrimidine (B1678525) ring and the indole (B1671886) N-H group of this compound are potential sites for hydrogen bonding.

Hydrophobic Interactions: The aromatic indole and pyrimidine rings can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Pi-Pi Stacking: The aromatic rings of the ligand can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, contributing to binding stability.

For example, in studies of related compounds, the indole ring often forms key hydrophobic and pi-stacking interactions within a hydrophobic pocket of the active site, while the pyrimidine moiety can form critical hydrogen bonds with the protein backbone or specific amino acid side chains.

Quantum-Chemical Calculations

Quantum-chemical calculations provide a deeper understanding of the electronic structure, reactivity, and stability of a molecule. These methods are essential for rationalizing the molecule's behavior and for designing new derivatives with improved properties.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT analysis of this compound would involve optimizing its molecular geometry to find the most stable conformation. This analysis also yields various electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and vibrational frequencies. The MEP map is particularly useful as it helps to visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For this compound, this analysis would help in predicting its reactivity in chemical reactions and its potential to interact with biological targets.

Future Perspectives and Therapeutic Applications of 3 Pyrimidin 2 Yl 1h Indole Derived Compounds

Development of Novel Target-Oriented Therapeutics

The core strategy in modern drug discovery is the development of agents that act on specific molecular targets involved in disease pathology. This approach aims to maximize therapeutic efficacy while minimizing off-target effects. Derivatives of 3-pyrimidin-2-yl-1H-indole are being extensively investigated as target-oriented therapeutics, particularly in oncology.

Researchers have successfully designed and synthesized indole-pyrimidine hybrids that inhibit crucial proteins involved in cancer progression. A notable area of focus is the inhibition of protein kinases, which are often dysregulated in cancer. For instance, indole-2-carboxamide derivatives have been developed as multi-kinase inhibitors, targeting the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR-2), and the BRAFV600E mutant kinase, all of which are key drivers in various cancers. nih.govmdpi.com One potent derivative, compound Va , demonstrated higher inhibitory activity against EGFR than the reference drug erlotinib. nih.govmdpi.com

Another targeted approach involves the inhibition of tubulin polymerization, a validated strategy for cancer chemotherapy. A series of indole-pyrimidine hybrids containing a piperazine (B1678402) moiety were found to be potent tubulin polymerization inhibitors, binding at the colchicine-binding site and leading to cell cycle arrest and apoptosis. nih.gov Similarly, hybrids incorporating morpholine (B109124) or thiomorpholine (B91149) moieties have also shown significant anti-tubulin activity. nih.gov

Beyond kinase and tubulin inhibition, these hybrids are being tailored for other specific targets. Pyridine-indole hybrids have emerged as potent inhibitors of CYP17A1, an important enzyme in androgen biosynthesis, offering a targeted approach for prostate cancer treatment. nih.gov Furthermore, certain derivatives have been identified as modulators of the orphan nuclear receptor Nur77, presenting a novel therapeutic strategy for liver cancer. researchgate.net Another innovative approach has been the development of indole-pyrimidine derivatives that induce a non-apoptotic form of cell death called methuosis, which is characterized by extensive cytoplasmic vacuolization derived from macropinosomes. tandfonline.com This offers a potential therapeutic avenue for cancers that are resistant to traditional apoptosis-inducing agents.

| Compound Type | Molecular Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Indole-2-carboxamides (e.g., Compound Va) | EGFR, VEGFR-2, BRAFV600E | Cancer | Showed potent antiproliferative activity; Compound Va had an IC50 of 71 nM against EGFR. nih.govmdpi.com |

| Indole-pyrimidine-piperazine hybrids (e.g., Compound 34) | Tubulin (Colchicine-binding site) | Cancer | Displayed potent tubulin polymerization inhibitory activity with an IC50 value of 11.2 μM. nih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives (e.g., Compound 12A) | Induction of Methuosis | Cancer | Effectively induces methuosis in cancer cells but not normal cells; potent in vivo antitumor efficacy. tandfonline.com |

| Pyridine-indole hybrids (e.g., Compound 11) | CYP17A1 | Prostate Cancer | Demonstrated high potency with an IC50 of 4 nM, stronger than the current drug abiraterone. nih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives (e.g., Compound 8b) | Nur77 | Liver Cancer | Maintained good potency against various liver cancer cell lines with lower toxicity than control compounds. researchgate.net |

Strategies to Address Drug Resistance Challenges

A significant hurdle in cancer therapy is the development of drug resistance, where cancer cells evolve to become non-responsive to treatment. mdpi.com The creation of hybrid molecules, such as indole-pyrimidine derivatives, represents a promising strategy to circumvent this issue. mdpi.commdpi.com By combining two or more pharmacophores into a single entity, these hybrids can engage multiple biological pathways simultaneously, making it more difficult for cancer cells to develop resistance. mdpi.com

One mechanism of resistance to taxane-based chemotherapy, for example, involves the overexpression of βIII-tubulin. Research has shown that compounds binding to the colchicine (B1669291) site on tubulin can bypass this resistance mechanism. mdpi.com Indole-pyrimidine hybrids designed as tubulin polymerization inhibitors that bind to this site could therefore be effective in taxane-resistant tumors. nih.gov

Furthermore, resistance to targeted therapies like tyrosine kinase inhibitors (TKIs) often arises from secondary mutations in the target kinase. Hybrid drugs can be designed to bind to the target protein in a way that is less susceptible to these resistance-conferring mutations. mdpi.com The development of indole-pyrimidine compounds targeting novel mechanisms of cell death, such as methuosis, also provides a powerful strategy to eliminate cancer cells that have become resistant to apoptosis-based therapies. tandfonline.com

The inherent versatility of the indole-pyrimidine scaffold allows for structural modifications aimed at overcoming specific resistance mechanisms, such as enhancing the compound's ability to evade efflux pumps that actively remove drugs from cancer cells. mdpi.com

Exploration of Multi-Targeting Approaches

The complexity of diseases like cancer, which involve the dysregulation of multiple signaling pathways, has spurred the shift from a "one-target, one-drug" paradigm to a multi-target approach. mdpi.com Multi-target drugs can offer improved efficacy and a lower likelihood of resistance development compared to monotherapies or combination therapies. nih.gov The indole-pyrimidine scaffold is exceptionally well-suited for the design of multi-target ligands.

Researchers have successfully developed indole-pyrimidine derivatives that dually inhibit key targets in cancer progression. For example, furo[2,3-d]pyrimidine (B11772683) hybrids have been reported to possess both antitubulin and antiangiogenic activities by inhibiting tubulin polymerization and key receptor tyrosine kinases like VEGFR-2 and PDGFR-β. mdpi.com Similarly, certain indole-2-carboxamide derivatives have been shown to concurrently inhibit EGFR, VEGFR-2, and BRAFV600E, which are involved in cell proliferation, angiogenesis, and survival. nih.govmdpi.com This multi-pronged attack can disrupt tumor growth and metastasis more effectively.

The strategy involves integrating different pharmacophores into a single molecule. For instance, by combining the structural features of an indole (B1671886), known for its wide-ranging biological activities, with a pyrimidine (B1678525) ring, a key component of many kinase inhibitors, researchers can create a single compound that hits multiple, synergistic targets. mdpi.com This approach not only has the potential for enhanced therapeutic benefit but can also improve the pharmacokinetic profile of the drug. mdpi.com

| Compound Class | Simultaneous Targets | Potential Advantage |

|---|---|---|

| Indole-2-carboxamides | EGFR, VEGFR-2, BRAFV600E | Combats proliferation, angiogenesis, and survival pathways simultaneously. nih.govmdpi.com |

| Furo[2,3-d]pyrimidine hybrids | Tubulin, VEGFR-2, PDGFR-β | Dual antimitotic and antiangiogenic effects. mdpi.com |

| Phenylpyrazolo[3,4-d]pyrimidines | EGFR, VEGFR-2 | Potential to improve antitumor efficacy and overcome resistance by targeting two key signaling pathways. mdpi.com |

Clinical Translation Potential of Indole-Pyrimidine Hybrids

While research into this compound derivatives is largely in the preclinical stage, the findings strongly suggest significant potential for clinical translation. A key factor for any potential drug candidate is its selectivity, meaning it should affect diseased cells while sparing healthy ones. Several studies have highlighted the promising selectivity of indole-pyrimidine hybrids. For example, the methuosis-inducer 12A was found to be highly cytotoxic to a broad range of cancer cell lines while exhibiting low toxicity to normal human cells. tandfonline.com Similarly, a potent tubulin inhibitor, compound 34 , did not affect the viability of normal human embryonic kidney cells (HEK-293), indicating a favorable therapeutic window. nih.gov

The transition from a promising compound in a petri dish to a viable drug requires evidence of efficacy in living organisms. Several indole-pyrimidine derivatives have shown significant antitumor activity in in vivo animal models. Compound 12A demonstrated excellent antitumor efficacy in a xenograft mouse model of breast cancer. tandfonline.com Likewise, furo[2,3-d]pyrimidine hybrids showed potent antitumor activity superior to existing drugs like docetaxel (B913) and sunitinib (B231) in murine models, reducing tumor size and metastasis without apparent toxicity. mdpi.com

These promising preclinical results, encompassing novel mechanisms of action, multi-targeting capabilities, activity against resistant cell lines, and favorable in vivo efficacy and selectivity profiles, position indole-pyrimidine hybrids as strong candidates for further development. The next steps will involve detailed pharmacokinetic and toxicology studies to pave the way for potential human clinical trials. The structural versatility of this scaffold continues to offer a rich platform for the design of next-generation therapies for cancer and other complex diseases. wisdomlib.orgmdpi.com

Q & A

Basic Research Questions

Q. How can synthetic routes for 3-Pyrimidin-2-yl-1H-indole derivatives be optimized to improve yield and purity?

- Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions using guanidine hydrochloride or thiourea in the presence of sodium isopropoxide or ethoxide . For example, Chavan et al. achieved cyclization of indole-propenone intermediates with guanidine hydrochloride under reflux conditions, yielding pyrimidin-2-amine derivatives. Optimization strategies include:

- Catalyst selection : Sodium ethoxide enhances reaction efficiency compared to weaker bases .

- Reaction time : Extended reflux periods (e.g., 13 hours) improve cyclization completeness .

- Purification : Column chromatography or recrystallization from ethanol/benzene mixtures resolves impurities, as demonstrated in IR and NMR validation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

- Methodological Answer : Multimodal characterization is essential:

- Spectroscopy :

- IR : Peaks at 1653 cm⁻¹ (C=O stretch) and 3352 cm⁻¹ (N-H stretch) confirm functional groups .

- ¹H/¹³C NMR : Aromatic protons in indole (δ 7.1–7.8 ppm) and pyrimidine (δ 8.2–8.5 ppm) verify regiochemistry .

- Elemental analysis : Carbon/nitrogen ratios (e.g., C: 71.82%, N: 11.20%) validate stoichiometry .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 383 for 2-thiol derivatives) confirm molecular weight .

Advanced Research Questions

Q. How do in vitro and in vivo pharmacological results for this compound derivatives diverge, and how can these contradictions be resolved?

- Methodological Answer : Discrepancies arise from metabolic instability or off-target effects. For instance:

- In vitro anti-inflammatory activity : Derivatives like 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol show COX-2 inhibition in enzyme assays but poor oral bioavailability .

- In vivo reconciliation :

- Prodrug design : Esterification of polar groups (e.g., hydroxyl → acetate) enhances membrane permeability .

- Pharmacokinetic profiling : LC-MS/MS monitors metabolite formation (e.g., hepatic glucuronidation) to adjust dosing regimens .

Q. What computational strategies predict the binding affinity of this compound derivatives to kinase targets like Flt3 or Akt?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with Flt3 inhibition (e.g., Bisindolylmaleimide derivatives in ) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with Akt’s ATP-binding pocket. For example, pyrimidine nitrogen forms H-bonds with Glu234 and hydrophobic contacts with Phe442 .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .

Q. How can conflicting data on the ulcerogenic activity of this compound analogs be systematically analyzed?

- Methodological Answer : Contradictions may stem from assay conditions or animal models. A framework for resolution includes:

- Dose-response reevaluation : Compare ulcer incidence at equivalent doses (e.g., 30 mg/kg vs. 100 mg/kg in rodents) .

- Histopathological scoring : Quantify gastric mucosal damage using hematoxylin-eosin staining, noting neutrophil infiltration .

- Mechanistic studies : Measure prostaglandin E2 (PGE2) levels to determine if COX-1 inhibition underlies toxicity .

Methodological Resources

- Synthesis Protocols : Cyclization with sodium ethoxide , purification via ethanol/benzene .

- Analytical Validation : IR/NMR spectral libraries , elemental analysis thresholds .

- Computational Tools : QSAR (MOE, Dragon), docking (AutoDock), MD simulations (GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.